molecular formula C17H18BrClN2O3S B4944294 N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4944294
M. Wt: 445.8 g/mol
InChI Key: HJSGIVODZSKLQX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-3-methylphenylamine with 3-chloro-2-methylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chloro-2-methylphenyl)acetamide: Similar in structure but lacks the glycinamide and methylsulfonyl groups.

    4-Bromophenyl methyl sulfone: Contains the bromophenyl and methylsulfonyl groups but lacks the glycinamide backbone.

Uniqueness

N-(4-bromo-3-methylphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of bromine, chlorine, and sulfonyl groups attached to a glycinamide backbone. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O3S/c1-11-9-13(7-8-14(11)18)20-17(22)10-21(25(3,23)24)16-6-4-5-15(19)12(16)2/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGIVODZSKLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)C)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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